3-(2-Phenylethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

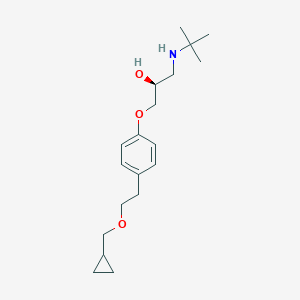

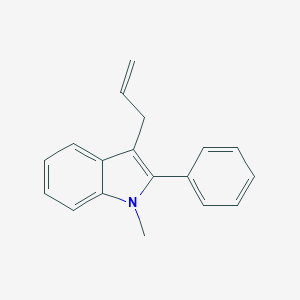

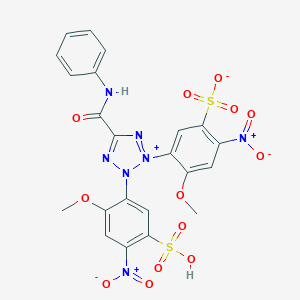

“3-(2-Phenylethoxy)benzoic acid” is a chemical compound with the CAS Number: 123470-94-0 . It has a molecular weight of 242.27 .

Molecular Structure Analysis

The InChI Code of “3-(2-Phenylethoxy)benzoic acid” is 1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) . The molecular formula is C15H14O3 .科学的研究の応用

Antioxidant Activity

Phenolic acids, including hydroxybenzoic acids, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . They have been found to exhibit significant antioxidant activity .

Anticancer and Antitumor Activity

Phenolic acids have been reported to have anticancer and antitumor activities . This suggests that “3-(2-Phenylethoxy)benzoic acid”, as a phenolic acid, may also have potential applications in cancer research.

Anti-Diabetic Activity

Some phenolic acids have been found to exhibit anti-diabetic activity . Therefore, “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of diabetes.

Anti-Inflammatory Activity

Phenolic acids are known for their anti-inflammatory properties . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of inflammatory diseases.

Antimicrobial Activity

Phenolic acids have been reported to have antimicrobial activities . This suggests that “3-(2-Phenylethoxy)benzoic acid” could potentially be used in the research and treatment of microbial infections.

Pharmaceutical Applications

A study has found that 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-phenoxybenzoic acid, exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . This suggests that “3-(2-Phenylethoxy)benzoic acid” and its derivatives could have potential pharmaceutical applications.

作用機序

Target of Action

3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

As a PPAR-γ agonist, 3-(2-Phenylethoxy)benzoic acid binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .

Biochemical Pathways

For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .

Pharmacokinetics

It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Phenylethoxy)benzoic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of PPAR-γ by 3-(2-Phenylethoxy)benzoic acid can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Phenylethoxy)benzoic acid. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .

特性

IUPAC Name |

3-(2-phenylethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKMKWATRHJMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580051 |

Source

|

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylethoxy)benzoic acid | |

CAS RN |

123470-94-0 |

Source

|

| Record name | 3-(2-Phenylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)